

Vidofludimus endoscopic healing assessment

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Compound Focus: Vidofludimus

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Clinical Evidence and Application Notes

Vidofludimus calcium (IMU-838) is an oral, investigational small molecule therapy that inhibits the enzyme **dihydroorotate dehydrogenase (DHODH)** and also acts as an activator of the nuclear receptor-related 1 (Nurr1) protein [1] [2] [3]. Its development for moderate-to-severe UC focuses on achieving clinical remission and endoscopic healing, with a particularly promising profile in patients not requiring chronic concomitant corticosteroids [4] [5].

The key evidence comes from the **phase 2b CALDOSE-1 trial** (NCT03341962), which included a 10-week induction phase and a 50-week maintenance phase [4] [5]. The data below summarizes the endoscopic healing rates observed during the maintenance phase.

Table 1: Endoscopic Healing and Clinical Remission at Week 50 (Maintenance Phase) [5]

Treatment Group	Endoscopic Healing Rate	Clinical Remission Rate	Steroid-Free Clinical Remission Rate
Placebo	35.3% (6/17 patients)	27.8% (5/18 patients)	27.8% (5/18 patients)
Vidofludimus Calcium 10 mg	53.6% (15/28 patients)	42.3% (11/26 patients)	38.5% (10/26 patients)

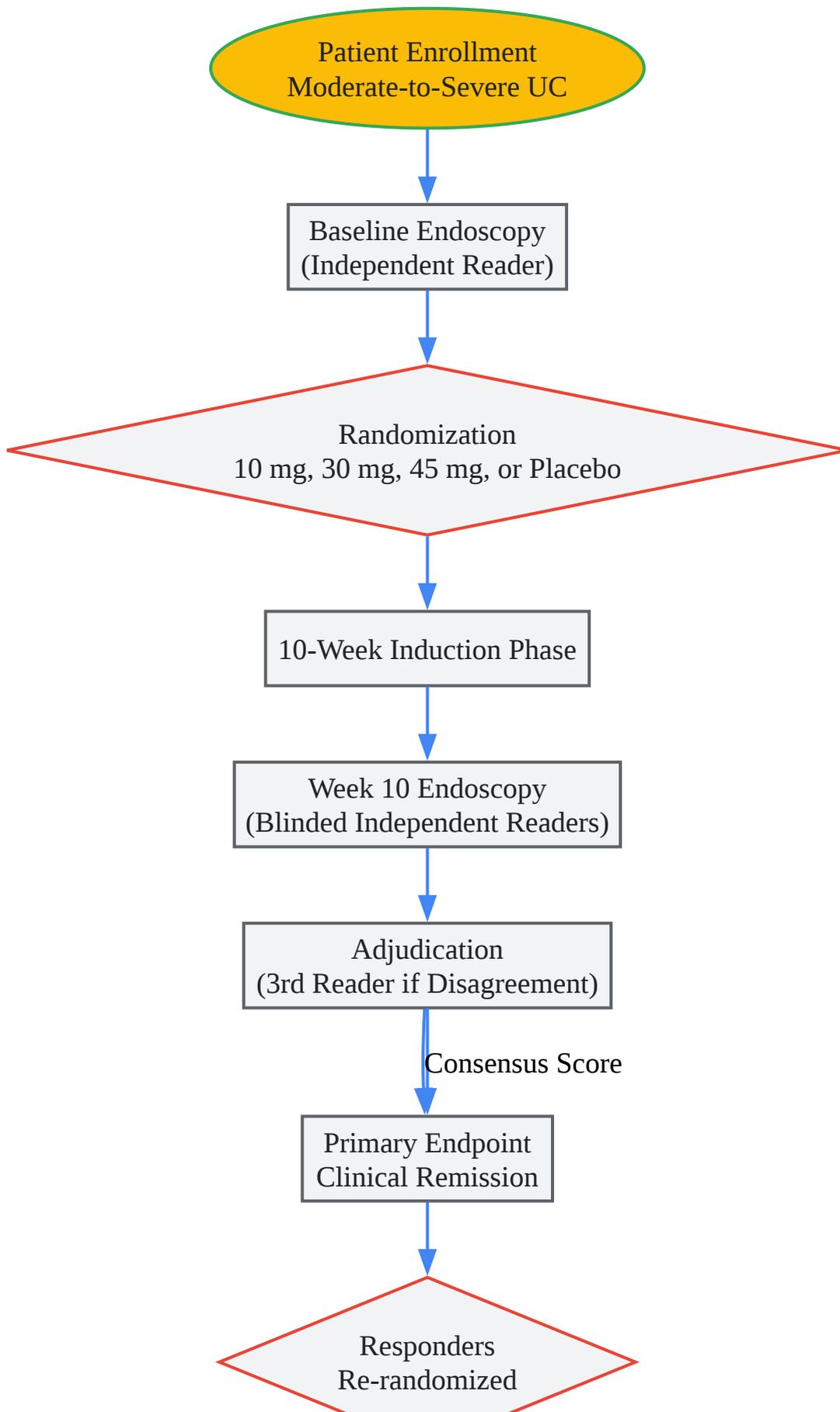
Treatment Group	Endoscopic Healing Rate	Clinical Remission Rate	Steroid-Free Clinical Remission Rate
Vidofludimus Calcium 30 mg	73.1% (19/26 patients)	61.5% (16/26 patients)	61.5% (16/26 patients)

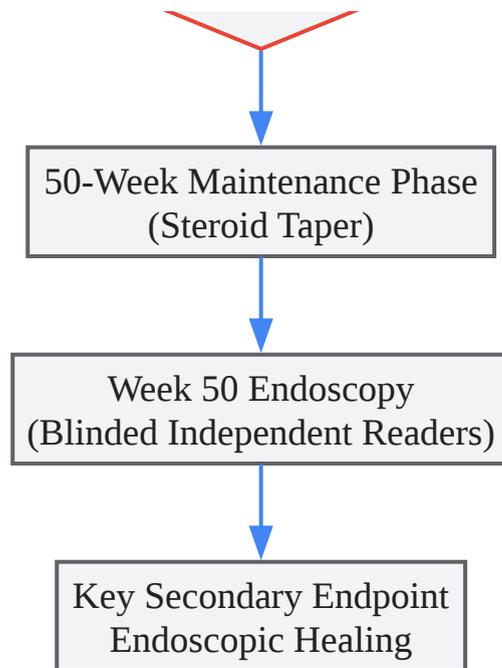
The data demonstrates a **clear dose-linear increase** in endoscopic healing. An exploratory statistical analysis confirmed that the 30 mg dose provided a **37.8% absolute improvement over placebo**, which was statistically significant ($p=0.0259$) [5]. This dose also showed statistical superiority for clinical remission ($p=0.0358$) [5].

A critical finding was that the efficacy of **vidofludimus** calcium was most evident in patients who were **not on chronic concomitant corticosteroids** [4] [5]. During the maintenance phase, where corticosteroids were mandated to be tapered, the drug's robust performance in achieving endoscopic healing and clinical remission was clearly demonstrated [5] [3].

Experimental Protocols and Workflow

The following workflow outlines the endoscopic assessment procedures used in the CALDOSE-1 trial.





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Endoscopic Assessment Workflow in CALDOSE-1 Trial

Detailed Methodology

The CALDOSE-1 trial was a multicenter, randomized, double-blind, placebo-controlled study [4] [5]. Key methodological details are as follows:

- **Patient Population:** The trial enrolled 263 adults with active moderate-to-severe UC, all of whom had failed at least one prior therapy [6]. Patients had to have a modified Mayo endoscopic subscore of 2 or 3 at baseline [6].
- **Endoscopic Assessment:**
 - **Central Independent Reading:** To ensure objectivity, all endoscopic evaluations were assessed by **blinded, central independent readers** [6].
 - **Adjudication Procedure:** At the week 10 primary endpoint, a formal adjudication procedure was used. In cases of disagreement between the first two independent readers, a third independent reader was used to reach a consensus score [6].
- **Key Endpoint Definitions:**
 - **Endoscopic Healing:** Defined as a Mayo endoscopic subscore of ≤ 1 [5].
 - **Clinical Remission:** The primary endpoint was a composite measure including both patient-reported outcomes (stool frequency and rectal bleeding) and the Mayo endoscopic subscore [4] [5].

- **Concomitant Medications:** A critical aspect of the trial design was the management of corticosteroids. While their use was permitted during the 10-week induction phase, there was a mandatory taper requirement for all patients entering the 50-week maintenance phase, allowing for a clear assessment of the drug's effect without steroid interference [5].

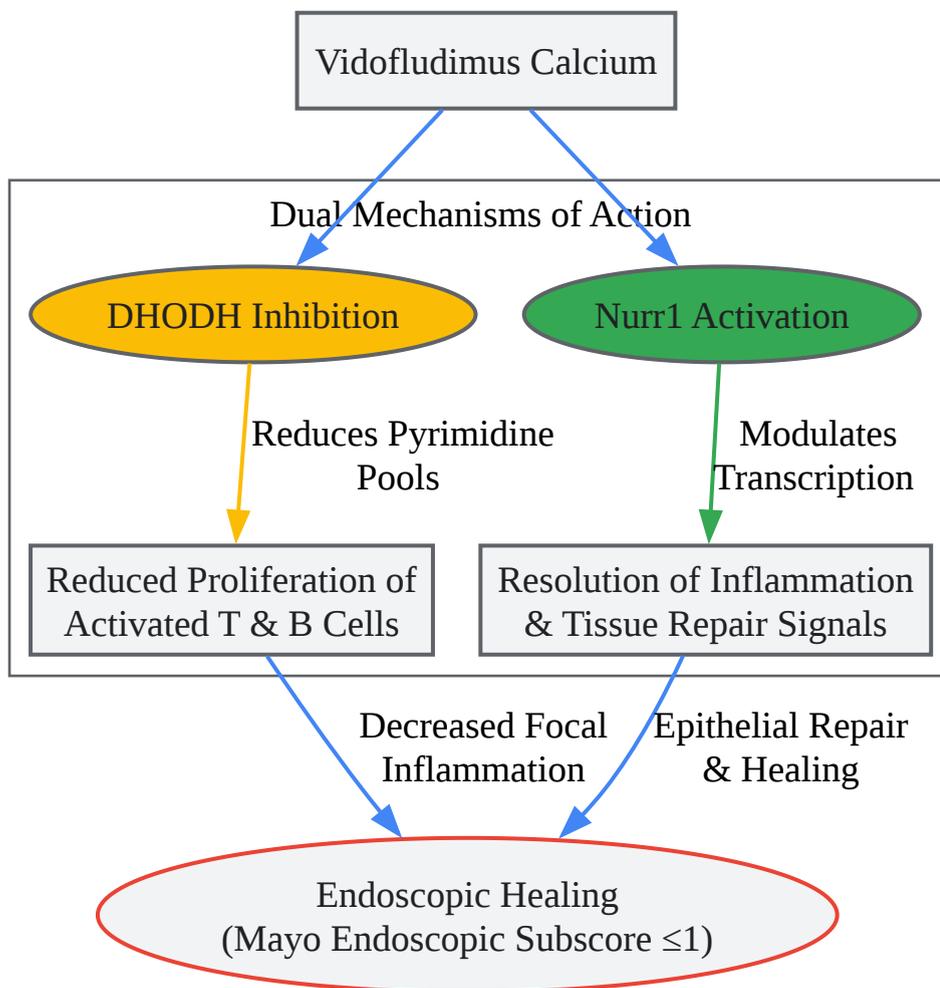
Mechanism of Action and Signaling Pathways

Vidofludimus calcium exerts its effects through a dual mechanism of action, which is believed to contribute to both its anti-inflammatory effects in the gut and its potential for endoscopic healing.

Table 2: Dual Mechanism of Action of Vidofludimus Calcium

Mechanism	Target	Primary Biological Effect	Potential Outcome in UC
DHODH Inhibition	Dihydroorotate dehydrogenase enzyme [7]	Inhibits <i>de novo</i> pyrimidine synthesis, reducing proliferation of activated T and B lymphocytes [3] [6]	Reduces focal inflammation and immune cell attack on the intestinal mucosa.
Nurr1 Activation	Nuclear receptor-related 1 (Nurr1) protein [1] [2]	Modulates transcriptional pathways associated with neuroprotection and resolution of inflammation [1] [3].	Promotes repair of the intestinal epithelium and restoration of barrier function.

The following diagram illustrates how these mechanisms interact to potentially lead to endoscopic healing.



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Proposed Pathway to Endoscopic Healing

Conclusion

The data from the phase 2 CALDOSE-1 trial provides compelling evidence for the efficacy of **vidofludimus** calcium in promoting endoscopic healing in patients with moderate-to-severe Ulcerative Colitis. The robust trial design, featuring central blinded endoscopy reading and a corticosteroid-free maintenance period, underscores the reliability of these findings. The dose-dependent, statistically significant improvement in endoscopic healing, coupled with its well-tolerated safety profile, positions **vidofludimus** calcium as a promising oral therapeutic candidate for UC.

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